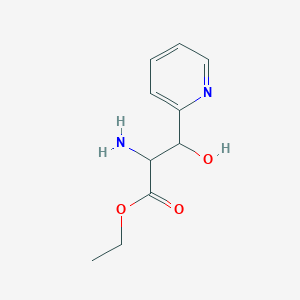

Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8-9,13H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHMQQLYKVDOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=N1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Michael Addition Followed by Hydroxylation

A prominent method involves the Michael addition of 2-aminopyridine to ethyl acrylate under catalytic conditions, followed by hydroxylation at the β-position.

- Reactants: 2-aminopyridine and ethyl acrylate

- Catalyst: Trifluoromethanesulfonic acid

- Solvent: Anhydrous ethanol

- Conditions: Under nitrogen atmosphere, oil bath heating at 120–160 °C for 16–20 hours with stirring and refluxing

- Post-reaction processing: The reaction mixture is washed sequentially with two organic solvents at 35–40 °C under reduced pressure, followed by recrystallization to yield the product as white lamellar crystals

- Raw materials are inexpensive and readily available

- The process is environmentally friendly and safe

- High purity and productivity are achieved

- The reaction time is relatively moderate (16–20 hours) compared to prior art methods requiring up to 100 hours

- Yield ranges from 52% to over 90% depending on optimization

- Purity is high due to effective washing and recrystallization steps

Summary Table of Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Raw materials | 2-Aminopyridine, Ethyl acrylate |

| Catalyst | Trifluoromethanesulfonic acid |

| Solvent | Anhydrous ethanol |

| Temperature | 120–160 °C |

| Reaction time | 16–20 hours |

| Atmosphere | Nitrogen |

| Product form | White lamellar crystals |

| Yield | 52%–90%+ |

This method is described in a Chinese patent (CN104926717A) and represents a significant improvement over previous routes that had lower yields and longer reaction times.

Multi-Step Synthesis via 2-Chloropyridine N-Oxide Intermediate

An alternative preparation involves:

- Synthesis of 2-chloropyridine N-oxide (yield ~87%)

- Preparation of β-alanine carbethoxy hydrochloride (yield ~93%)

- Reaction of these intermediates to form 3-(pyridin-2-ylamino) ethyl propionate N-oxide (yield ~70%)

- Final catalytic hydrogenation using Pd/C to yield 3-(pyridin-2-ylamino) ethyl propionate (yield ~92%)

This multi-step route takes approximately 100 hours but achieves a total recovery of about 52% and is useful for producing intermediates for drugs such as dabigatran etexilate.

Related Ester Synthesis and Functionalization

Research Outcomes and Analytical Data

Yield and Purity

- The catalytic Michael addition method yields 52% to over 90% of the target compound with high purity after recrystallization.

- Multi-step routes involving N-oxide intermediates provide overall yields around 52% but require longer reaction times.

- Related ester syntheses achieve yields up to 98%, indicating efficient precursor availability for further functionalization.

Reaction Times and Conditions

- Catalytic Michael addition: 16–20 hours at 120–160 °C under nitrogen

- Multi-step N-oxide route: up to 100 hours total

- Esterification and amination in pyridine: 16–20 hours at room temperature

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate is a chemical compound with a propanoate structure, featuring an amino group, a hydroxyl group, and a pyridine ring. It has a molecular weight of 210.23 g/mol and the molecular formula C10H14N2O3. This compound is investigated for potential therapeutic uses, particularly in modulating biochemical pathways through interactions with specific enzymes and receptors.

Scientific Research Applications

This compound is used in scientific research across various disciplines.

Chemistry this compound serves as a building block in the synthesis of more complex molecules.

Biology The compound is studied for its potential as a biochemical probe or inhibitor. Its interaction with specific enzymes and receptors suggests potential therapeutic applications, especially in modulating biochemical pathways. It is also investigated for its potential as a thrombin inhibitor, suggesting its relevance in anticoagulant therapies.

Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

This compound exhibits significant biological activity and interacts with specific enzymes and receptors, suggesting its therapeutic applications, particularly in modulating biochemical pathways. Studies emphasize its role in enzyme interactions, potentially leading to various pharmacological effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Functional Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., ethyl 2-amino-3-(pyridin-2-yl)propanoate) . This may improve solubility but reduce stability under oxidative conditions. Pyridine substitution position: Pyridin-2-yl vs. pyridin-3-yl alters electronic distribution and steric interactions, affecting binding to biological targets (e.g., enzymes or receptors) .

Stereochemical Considerations: The (2S,3R) configuration in analogs like (2S,3R)-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate highlights the importance of chirality in pharmacological activity, suggesting similar stereospecific effects for the target compound .

Biological Relevance: While direct bioactivity data for the target compound are absent, structurally related esters (e.g., ethyl 3-(methylthio)propanoate) are noted for roles in aroma profiles . The amino and hydroxyl groups in the target compound may pivot its applications toward pharmaceuticals rather than flavor chemistry.

Research Findings and Data Tables

Physical Properties Comparison :

| Property | Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate | Ethyl 2-amino-3-(pyridin-2-yl)propanoate | Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Likely polar solvents (e.g., DMSO, methanol) | Moderate in polar solvents | High (due to dihydrochloride salt) |

| Stability | Moisture-sensitive | Stable | Hygroscopic |

Structural Similarity Analysis :

- Highest Similarity: Methyl 3-oxo-3-(pyridin-2-yl)propanoate (97% similarity via Tanimoto index) shares the pyridin-2-yl and ester groups but lacks amino/hydroxyl substituents .

- Lowest Similarity : Ethyl 3-methylpyridine-2-carboxylate (76% similarity) diverges in backbone structure and substituent positions .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is a derivative of propanoic acid featuring a pyridine ring. The presence of amino and hydroxy functional groups enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access. Its hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in the active site, which leads to inhibition of enzymatic activity.

- Receptor Modulation : this compound may also modulate receptor signaling pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating potential efficacy against various cancer cell lines. For instance, structural analogs have shown promising antiproliferative activity against HeLa cells .

- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound revealed that certain modifications led to improved anticancer activity. The compounds were tested against HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl acrylate under controlled conditions. This synthetic route is crucial for producing the compound for research and potential industrial applications.

Table 2: Synthesis Conditions

| Step | Conditions |

|---|---|

| Reactants | 2-Aminopyridine and Ethyl Acrylate |

| Solvent | Anhydrous Ethanol |

| Catalyst | Trifluoromethanesulfonic Acid |

| Temperature | 120°C to 160°C |

| Reaction Time | 16 to 20 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.